(2-Phenylhydrazinylidene)acetaldehyde
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Overview
Description
It appears as a yellow to orange crystalline solid and is commonly used in medical, environmental, and industrial research.
Mechanism of Action
Target of Action
The primary target of (2-Phenylhydrazinylidene)acetaldehyde is the biofilm formation of Staphylococcus aureus . Biofilms are structured communities of bacteria that can cause persistent infections. The compound has shown inhibitory effects on the biofilm formation of various Staphylococcus aureus strains .
Mode of Action
This compound interacts with its targets by inhibiting the enzyme sortase A transpeptidase . This enzyme plays a crucial role in the biofilm formation of Staphylococcus aureus. By inhibiting this enzyme, the compound prevents the formation of biofilms, thereby acting as an antivirulence agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylhydrazinylidene)acetaldehyde typically involves the reaction of phenylhydrazine with acetaldehyde. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Phenylhydrazinylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming different hydrazone derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like 2,4-dinitrophenylhydrazine (Brady’s reagent) are used for substitution reactions
Major Products:
Scientific Research Applications
(2-Phenylhydrazinylidene)acetaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Phenylhydrazine: A related compound with similar chemical properties but different applications.
Hydrazone Derivatives: Compounds formed by the reaction of hydrazines with aldehydes or ketones.
Aldehydes and Ketones: Compounds with carbonyl groups that undergo similar chemical reactions
Uniqueness: (2-Phenylhydrazinylidene)acetaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable hydrazone derivatives makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(phenylhydrazinylidene)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOTYSZYWLJWBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379017 |
Source
|
Record name | (2-Phenylhydrazinylidene)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20672-18-8 |
Source
|
Record name | (2-Phenylhydrazinylidene)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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